5-(trifluoromethyl)-3(2H)-Isoxazolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

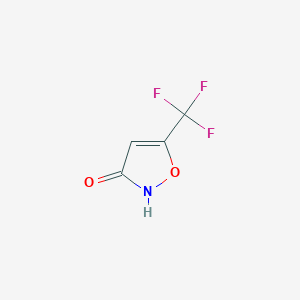

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)8-10-2/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHZJOFBEBPIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Trifluoromethylated Heterocycles

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic structures is a widely employed strategy in medicinal chemistry and materials science. nih.govresearchgate.net The unique electronic properties of the -CF3 group, including its strong electron-withdrawing nature and high electronegativity, can profoundly influence the physicochemical and biological characteristics of the parent molecule.

The introduction of a trifluoromethyl group can lead to:

Enhanced Lipophilicity: The -CF3 group can increase the lipid solubility of a molecule, which can improve its ability to cross cell membranes.

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life for drug candidates.

Modulation of Acidity and Basicity: The potent electron-withdrawing effect of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

These attributes have made trifluoromethylated heterocycles highly sought-after motifs in the development of pharmaceuticals and agrochemicals. nih.gov

The Versatile Chemistry of the Isoxazole Ring

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. researchgate.net This ring system is a valuable building block in organic synthesis for several reasons. researchgate.netrsc.org The isoxazole (B147169) ring is relatively stable but can also be readily transformed into other functional groups, making it a versatile synthetic intermediate. rsc.org

The chemical utility of isoxazoles stems from:

Diverse Reactivity: The isoxazole ring can undergo a variety of chemical transformations, including cycloadditions, ring-opening reactions, and substitutions, allowing for the facile introduction of molecular diversity. researchgate.net

Scaffold for Bioactive Molecules: The isoxazole moiety is a common feature in a wide range of biologically active compounds. rsc.org

Precursor to Other Heterocycles: Isoxazoles can serve as precursors for the synthesis of other complex heterocyclic systems. rsc.org

Chemical Reactivity and Transformational Chemistry of 5 Trifluoromethyl 3 2h Isoxazolone and Its Derivatives

Ring-Opening Reactions and Subsequent Transformations

The isoxazolone ring, while aromatic, is susceptible to cleavage under various conditions, leading to valuable acyclic intermediates that can be transformed into other heterocyclic systems.

A notable transformation involves the ring-opening of isoxazoles when treated with an electrophilic fluorinating agent like Selectfluor. nih.govorganic-chemistry.org This reaction proceeds via fluorination followed by deprotonation, ultimately yielding tertiary fluorinated carbonyl compounds. nih.gov Specifically, the process converts isoxazoles into α-fluorocyanoketones, which are versatile intermediates for synthesizing a variety of other fluorinated compounds. nih.govorganic-chemistry.org For this ring-opening fluorination to be successful, the isoxazole (B147169) must be substituted at the C4-position. organic-chemistry.org

Isoxazol-5-ones can also undergo ring-enlargement to form 1,3-oxazin-6-ones. rsc.org This transformation highlights the utility of the isoxazolone core as a precursor to larger, more complex heterocyclic structures. For example, palladium-catalyzed ring expansion reactions of isoxazolones with isocyanides have been developed to synthesize 1,3-oxazin-6-one derivatives. rsc.org

Functionalization at Peripheral Sites of the Isoxazolone Core

The isoxazolone ring serves as a scaffold for the introduction of various functional groups at its peripheral positions. The C4 position is a key site for functionalization, often exhibiting reactivity that can be exploited for building molecular complexity. nih.govresearchgate.net

Inter- and Intramolecular C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the isoxazolone core. Research has demonstrated that the C4-position of trifluoromethylated isoxazoles can be targeted for intermolecular C-H arylation. nih.govresearchgate.net This allows for the direct coupling of aryl groups to the isoxazole ring, a valuable transformation in medicinal chemistry and materials science. researchgate.net

Beyond arylation, conditions for lithiation followed by an electrophile quench at the C4-position have been identified, enabling the introduction of a variety of substituents. nih.govresearchgate.net These methods showcase the potential for precise, late-stage modification of the isoxazole scaffold, which is highly desirable in drug discovery programs. nih.gov

Introduction of Diverse Substituents via Derivatization

The derivatization of the isoxazolone core is a common strategy for creating analogues with diverse properties. The synthesis of 5-(trifluoromethyl)isoxazoles often involves a [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile. nih.gov For instance, the reaction of halogenoximes with 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) provides a regioselective route to 3,5-disubstituted 5-(trifluoromethyl)isoxazoles. nih.gov

This cycloaddition approach is quite general, tolerating a range of functional groups on the halogenoxime precursor, including esters and protected amino groups, leading to functionalized isoxazoles in good to excellent yields. nih.gov Furthermore, the resulting isoxazole products can serve as platforms for further modifications. For example, a 5-hydroxymethyl group can be introduced and subsequently converted to a 5-fluoromethyl or 5-difluoromethyl group via deoxofluorination. nih.gov An alternative strategy involves nucleophilic substitution on 5-bromomethyl derivatives to access 5-fluoromethylisoxazoles. nih.gov

Rearrangement Reactions of Trifluoromethylated Isoxazolones

Trifluoromethylated isoxazolones and related structures can undergo rearrangement reactions to yield different heterocyclic scaffolds. For example, thermal denitrogenation of N-pentafluoroethylated 5-acyl-1,2,3-triazoles, which can be considered precursors or related structures, leads to reactive ketenimine intermediates. rsc.orgnih.govresearchgate.net These intermediates can then cyclize and rearrange in a substrate-specific manner to form a variety of trifluoromethylated heterocycles, including cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, and 1,3-oxazines. rsc.orgnih.govresearchgate.net

In one specific transformation, a 5-(4-methoxyphenyl)-substituted triazole undergoes a unique rearrangement. rsc.orgnih.gov This process is thought to proceed through a ketenimine intermediate, followed by a 1,3-aryl group transfer, a 1,5-fluorine shift, and subsequent cyclization to yield a 6,6-difluoro-2-trifluoromethyl-1,3-oxazine or its hydrolysis product, a 1,3-oxazin-6-one. rsc.orgnih.gov

Reactivity with Nucleophiles and Electrophiles

The reactivity of the 5-(trifluoromethyl)isoxazolone system is dictated by the strong electron-withdrawing effect of the CF₃ group, which influences the acidity and electrophilicity of the ring. The reaction of CF₃-ynones with sodium azide (B81097) demonstrates this dual reactivity, where the reaction outcome can be switched by the presence of an acid. nih.govmdpi.comresearchgate.net In ethanol, the reaction yields 4-trifluoroacetyltriazoles. nih.govmdpi.com However, under acidic conditions, the reaction pathway shifts to produce 5-CF₃-isoxazoles. nih.govmdpi.comresearchgate.net

The trifluoromethyl group also plays a crucial role in activating the isoxazole ring toward nucleophilic attack. For instance, the nucleophilic addition of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane, to isoxazole triflones allows for the diastereoselective synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. nih.gov This transformation proceeds via a 1,2-type addition of a CF₃ anion to a resonance structure of the isoxazole triflone. nih.gov The subsequent approach of an electrophile (like H⁺ or X⁺) from the face opposite to existing substituents leads to the final product with high diastereoselectivity. nih.gov

| Reagent | Substrate | Product Type | Conditions | Yield | Ref |

| Selectfluor | C4-Substituted Isoxazoles | α-Fluorocyanoketones | MeCN, 80°C | Good | nih.govorganic-chemistry.org |

| Isocyanides | Isoxazolones | 1,3-Oxazin-6-one derivatives | Palladium Catalyst | N/A | rsc.org |

| NaN₃ / Acid | CF₃-Ynones | 5-CF₃-Isoxazoles | EtOH, Acid (e.g., HCOOH) | 35-37% | nih.govmdpi.com |

| Me₃SiCF₃ / NaOAc | Isoxazole Triflones | 5-Trifluoromethyl-2-isoxazolines | DMF, [CH₃(CH₂)₁₅N(CH₃)₃]Br | High | nih.gov |

Derivatization for Library Synthesis in Chemical Space Exploration

The robust and versatile chemistry of the 5-(trifluoromethyl)isoxazolone scaffold makes it an excellent starting point for the synthesis of compound libraries for chemical space exploration, particularly in drug discovery and agrochemistry. rsc.orgrsc.org The ability to perform diverse and regioselective functionalizations allows for the creation of a large number of structurally distinct derivatives from a common core.

A general method for synthesizing polysubstituted 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640). rsc.org This protocol is notable for its broad scope, enabling the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives from various vinyl azides. rsc.org Such methods, which allow for the systematic variation of substituents around the heterocyclic core, are invaluable for structure-activity relationship (SAR) studies.

The compatibility of the various functionalization reactions with a wide range of other functional groups is a key advantage. nih.gov This tolerance allows for the late-stage diversification of complex molecules, which is a highly efficient strategy in the generation of compound libraries for high-throughput screening.

Mechanistic Elucidation of Reactions Involving 5 Trifluoromethyl 3 2h Isoxazolone Precursors and Derivatives

Investigation of Reaction Intermediates in Isoxazolone Formation

The formation of the 5-(trifluoromethyl)isoxazole (B40923) ring can be achieved through several distinct synthetic routes, each proceeding through unique transient species. The characterization and understanding of these intermediates are paramount for optimizing reaction conditions and yields.

One prominent pathway involves the reaction of trifluoromethyl-substituted ynones with sodium azide (B81097) (NaN₃). mdpi.com Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism, revealing a complex energy landscape with multiple possible intermediates. researchgate.net In the absence of an acid catalyst, the reaction preferentially yields 4-trifluoroacetyltriazoles. However, in the presence of acid, the pathway shifts towards the formation of 5-(trifluoromethyl)isoxazoles. mdpi.comresearchgate.net The proposed mechanism under acidic conditions involves the protonation of an initial adduct, which then guides the cyclization and subsequent rearrangement to form the thermodynamically stable isoxazole (B147169) ring. researchgate.net

Another versatile method is the [3+2] cycloaddition of a trifluoroacetonitrile (B1584977) oxide intermediate with an alkyne or a suitable dipolarophile. nih.govresearchgate.net This nitrile oxide is a critical intermediate, typically generated in situ from precursors such as trifluoroacetaldehyde (B10831) oxime or functionalized halogenoximes (e.g., hydroximoyl chlorides). nih.govolemiss.edu The generation of the nitrile oxide can be achieved using various reagents, including oxidants like diacetoxyiodobenzene (B1259982) (DIB) or bases like diisopropylethylamine (DIPEA). researchgate.netnih.gov The concentration of the generated trifluoromethyl nitrile oxide must be carefully controlled, as it can dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide), an undesired side product. nih.gov The subsequent cycloaddition is a concerted process, the regiochemical outcome of which is dictated by the electronic and steric properties of both the nitrile oxide and the dipolarophile. researchgate.net

A third significant route is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgnih.gov The proposed mechanism for this transformation involves a series of intermediates. nih.gov Initially, the vinyl azide undergoes acylation with TFAA. This is followed by a base-mediated deprotonation and a subsequent 5-endo cyclization of the resulting alkoxy anion intermediate. The final step involves the elimination of dinitrogen (N₂) to yield the aromatic 5-(trifluoromethyl)isoxazole ring. nih.gov

Table 1: Key Intermediates in 5-(Trifluoromethyl)isoxazole Synthesis This table is interactive. Click on the headers to sort.

| Synthetic Route | Precursors | Key Intermediate(s) | Method of Investigation |

|---|---|---|---|

| Ynone Cyclization | CF₃-Ynones, NaN₃ | Protonated Azide Adduct, Vinyldiazonium-like species | DFT Calculations mdpi.comresearchgate.net |

| Nitrile Oxide Cycloaddition | Trifluoroacetaldehyde oxime, Halogenoximes | Trifluoroacetonitrile Oxide | In situ trapping, Kinetic studies nih.govresearchgate.net |

| Vinyl Azide Cyclization | Vinyl Azides, Trifluoroacetic Anhydride | Acylated Vinyl Azide, Alkoxy Anion | Mechanistic proposal based on related reactions nih.gov |

Understanding Regioselectivity and Stereoselectivity Control in Cycloadditions

In the synthesis of substituted isoxazoles, controlling the orientation of substituents (regioselectivity) and their spatial arrangement (stereoselectivity) is a fundamental challenge. This is particularly true for cycloaddition reactions used to construct the isoxazole core.

The [3+2] cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne or alkene can potentially lead to two different regioisomers. For the synthesis of 5-(trifluoromethyl)isoxazoles, the reaction between trifluoromethyl nitrile oxide and a terminal alkyne is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole. researchgate.netnih.gov This high regioselectivity is a key attribute of this synthetic strategy. researchgate.net Similarly, the reaction of β-functionalized ketones with nitrile oxides can proceed with high regioselectivity. nih.gov However, reactions involving fluoroalkyl ynones and hydroxylamine (B1172632) have been reported to face regioselectivity issues, sometimes producing a mixture of 3- and 5-fluoroalkyl substituted isoxazoles. nih.gov

Stereoselectivity becomes a factor when new chiral centers are formed during the reaction. While the formation of the aromatic isoxazole ring from an isoxazoline (B3343090) precursor eliminates stereocenters on the ring itself, the functionalization of the pre-formed ring can introduce them. For instance, the additive trifluoromethylation of 4-(trifluoromethanesulfonyl)isoxazoles has been shown to proceed with excellent diastereoselectivity, yielding isoxazoline products with a diastereomeric ratio (d.r.) often exceeding 99:1. nih.gov The stereochemistry of the major diastereomer was confirmed by X-ray analysis. nih.gov Furthermore, asymmetric catalysis has been successfully employed to control stereoselectivity. A squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce complex isoxazole-containing dispirooxindoles with four contiguous stereogenic centers in high yields and with excellent diastereoselectivities (>20:1 d.r.) and enantioselectivities (up to 96% ee).

Table 2: Regio- and Stereoselectivity in Isoxazole Formation This table is interactive. Click on the headers to sort.

| Reaction Type | Substrates | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Trifluoromethyl nitrile oxide, Terminal alkynes | Regioselectivity | High, favors 3,5-disubstituted product | researchgate.net |

| [3+2] Cycloaddition | Fluoroalkyl ynones, Hydroxylamine | Regioselectivity | Potential for mixtures, catalyst dependent | nih.gov |

| Additive Trifluoromethylation | 4-(Trifluoromethanesulfonyl)isoxazoles | Diastereoselectivity | Excellent (d.r. > 99:1) | nih.gov |

| Asymmetric [3+2] Cycloaddition | Isatylidenyl-isoxazoles, Ketimines | Enantio- & Diastereoselectivity | Excellent (up to 96% ee, >20:1 d.r.) |

Role of Catalysts and Reagents in Defining Reaction Pathways and Outcomes

In the reaction of CF₃-ynones with sodium azide, the presence or absence of an acid catalyst is the critical switch that determines the product. mdpi.com In neutral ethanol, the reaction yields triazoles, whereas the addition of an acid like acetic acid shuts down the triazole pathway and promotes the formation of isoxazoles. mdpi.comresearchgate.net This highlights the profound impact of the reaction medium's pH on the chemoselectivity of the transformation.

For syntheses proceeding via nitrile oxide intermediates, the choice of reagent for its in situ generation is key. Mild oxidants such as diacetoxyiodobenzene (DIB) can be used to convert trifluoromethyl aldoximes to the corresponding nitrile oxide in a metal-free protocol. researchgate.net Alternatively, bases are commonly used to generate nitrile oxides from hydroximoyl chlorides via dehydrochlorination. olemiss.edu Diisopropylethylamine (DIPEA) has been effectively used for this purpose in the synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-dicarbonyl compounds. olemiss.edunih.gov

Metal catalysts also play a significant role. While many cycloadditions proceed without metal catalysis, certain transformations benefit from their use. For example, the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes often requires high temperatures and can suffer from poor regioselectivity. The addition of copper catalysts can enable these reactions to proceed at room temperature with improved yields and regioselectivity. researchgate.net In the reaction of fluoroalkyl ynones with hydroxylamine, various copper(I), copper(II), and silver(I) salts have been screened as catalysts to improve the yield and regioselectivity of the desired 5-fluoroalkyl isoxazole. nih.gov

In the denitrogenative cyclization of vinyl azides, trifluoroacetic anhydride (TFAA) is not merely a reagent but a crucial activator. rsc.orgwikipedia.org It acylates the vinyl azide, initiating the cascade that leads to the isoxazole ring. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) (NEt₃), which facilitates the key deprotonation step in the proposed mechanism. rsc.org

Table 3: Influence of Catalysts and Reagents This table is interactive. Click on the headers to sort.

| Reagent/Catalyst | Reaction Type | Role | Effect |

|---|---|---|---|

| Acetic Acid | Ynone + NaN₃ | Acid Catalyst | Switches selectivity from triazole to isoxazole formation mdpi.com |

| Diacetoxyiodobenzene (DIB) | Aldoxime oxidation | Oxidant | Generates nitrile oxide intermediate in situ researchgate.net |

| DIPEA | Hydroximoyl chloride + Dicarbonyl | Base | Generates nitrile oxide and promotes cycloaddition olemiss.edunih.gov |

| Copper Salts (Cu(I)/Cu(II)) | Ynone + Hydroxylamine | Lewis Acid Catalyst | Improves yield and regioselectivity nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Vinyl azide cyclization | Activating Agent | Initiates cyclization cascade by acylation rsc.org |

| Squaramide | Asymmetric [3+2] Cycloaddition | Organocatalyst | Controls enantioselectivity and diastereoselectivity |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-(trifluoromethyl)-3(2H)-isoxazolone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum, the isoxazolone ring is expected to exhibit a signal for the proton at the C4 position. This signal would likely appear as a singlet, and its chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups. Additionally, a broad signal corresponding to the N-H proton of the isoxazolone ring is anticipated. The exact chemical shift of this N-H proton can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding effects.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. Key signals would include those for the carbonyl carbon (C3), the trifluoromethyl-substituted carbon (C5), and the C4 carbon. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically in the range of 160-180 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C5 and C4 carbons will also show characteristic shifts influenced by the substituents on the isoxazole (B147169) ring.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group. For many 5-(trifluoromethyl)isoxazole (B40923) derivatives, this signal appears around -64 ppm. rsc.org

Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure and confirm the connectivity within the isoxazolone ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H (C4-H) | 6.0 - 7.0 | Singlet (s) | - | Chemical shift influenced by adjacent π-system and CF₃ group. |

| ¹H (N-H) | 9.0 - 12.0 | Broad Singlet (br s) | - | Position is solvent and concentration dependent. |

| ¹³C (C3) | 160 - 180 | Singlet (s) | - | Typical range for a lactam carbonyl carbon. |

| ¹³C (C5) | 155 - 165 | Quartet (q) | ¹JCF ≈ 38-40 Hz | Coupled to three fluorine atoms. |

| ¹³C (C4) | 95 - 110 | Quartet (q) | ³JCF ≈ 1-2 Hz | May show small coupling to the CF₃ group. |

| ¹³C (CF₃) | 118 - 122 | Quartet (q) | ¹JCF ≈ 270-275 Hz | Large coupling constant characteristic of a CF₃ group. |

| ¹⁹F (CF₃) | -63 to -65 | Singlet (s) | - | Based on data for similar 5-(trifluoromethyl)isoxazoles. rsc.org |

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to determine the exact mass of the molecular ion. nih.gov This allows for the calculation of the precise elemental formula, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the expected ratios for C₄H₂F₃NO₂.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound would be expected to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Likely fragmentation pathways could include:

Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a radical cation of a four-membered ring.

Loss of CF₃ radical: Cleavage of the C-CF₃ bond.

Ring-opening and subsequent fragmentation: The isoxazolone ring could undergo cleavage to produce various smaller fragment ions.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and differentiate it from its isomers.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Possible Identity | Notes |

| [M]+ | 169.0038 | Molecular Ion | Represents the intact molecule. |

| [M-CO]+ | 141.0089 | Loss of Carbon Monoxide | Common fragmentation for lactams. |

| [M-CF₃]+ | 100.0139 | Loss of Trifluoromethyl Radical | Indicates the presence of a CF₃ group. |

| [CF₃]+ | 69.0000 | Trifluoromethyl Cation | A common fragment for trifluoromethyl-containing compounds. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

For this compound, the IR spectrum is expected to show several key absorption bands:

N-H Stretch: A moderate to strong, somewhat broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the lactam.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a five-membered lactam ring. The exact position can be influenced by ring strain and conjugation.

C=N Stretch: A stretching vibration for the C=N bond within the isoxazole ring is expected in the 1600-1650 cm⁻¹ region.

C-F Stretches: Strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

The presence and positions of these bands provide strong evidence for the key functional groups defining the this compound structure.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (sp²) | Stretch | ~3050 | Weak |

| C=O (Lactam) | Stretch | 1700 - 1750 | Strong |

| C=N | Stretch | 1600 - 1650 | Medium |

| C-F (CF₃) | Stretch | 1100 - 1300 | Strong, Multiple Bands |

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. nih.gov Crucially, it would resolve any ambiguity related to tautomerism by showing whether the molecule exists in the keto (isoxazolone) or the enol (hydroxyisoxazole) form in the crystalline state. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the crystal packing arrangement. While obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the "gold standard" for structural elucidation. mdpi.comresearchgate.netresearchgate.net

Computational and Theoretical Studies of Trifluoromethylated Isoxazolone Systems

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of trifluoromethylated isoxazole (B147169) systems. These methods provide detailed information on molecular orbitals, charge distributions, and other electronic properties that govern chemical behavior.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or higher, are frequently employed to optimize the geometries of isoxazole derivatives and analyze their electronic properties. bohrium.comasianpubs.org Studies on related systems, such as 5-CF3-isoxazoles formed from CF3-ynones, have utilized DFT to support proposed reaction mechanisms. nih.govsemanticscholar.orgresearchgate.net For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. asianpubs.org

In one study, the electronic properties of a series of pyridinyl isoxazole derivatives were investigated using the B3LYP/6-31G(d,p) level of theory. asianpubs.org The HOMO-LUMO analysis helped to understand the charge transfer within the molecules. asianpubs.org Similarly, DFT has been used to analyze the electronic structure of complex systems containing a trifluoromethyl group, revealing how this strongly electron-withdrawing group affects the electron density distribution and geometry of the entire molecule. mdpi.com

Computational studies on isoxazole-amide conjugates have also been performed using various levels of theory, including B3LYP, HF, and M062X with the 6-31++G(d,p) basis set, to compare their chemical activities. researchgate.net The calculation of molecular electrostatic potential (MEP) surfaces helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. semanticscholar.org For oxazol-5-one derivatives, MEP calculations have shown negative potential regions around the oxygen atoms of the ring, indicating sites for electrophilic reactivity. semanticscholar.org

Table 1: Representative DFT Calculation Parameters for Isoxazole Derivatives This table is a representative example based on typical computational studies in the literature.

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT / B3LYP / 6-311G(d,p) | Determine the lowest energy structure. | semanticscholar.org |

| Electronic Properties | DFT / B3LYP / 6-31G(d,p) | Calculate HOMO-LUMO gap, charge distribution. | bohrium.comasianpubs.org |

| Reaction Mechanism | DFT / M062X / 6-31G(d,p) | Elucidate reaction pathways and transition states. | researchgate.net |

| Vibrational Frequencies | DFT / B3LYP / 6-31G(d,p) | Predict IR spectra and compare with experimental data. | epstem.net |

Prediction of Reaction Pathways and Analysis of Transition States

Theoretical calculations are crucial for mapping out potential reaction pathways and understanding the energetic profiles of chemical transformations leading to isoxazole rings. By locating and analyzing transition states, chemists can predict the feasibility and selectivity of a reaction.

A significant application of these methods is in studying the cycloaddition reactions that form the isoxazole ring. For example, in the synthesis of 5-(fluoroalkyl)-substituted isoxazoles, DFT calculations were performed to elucidate the observed regioselectivity. nih.gov The study analyzed the reaction between a halogenoxime and 2-bromo-3,3,3-trifluoro-1-propene, considering two possible transition states, TS1 and TS2. nih.gov The calculations revealed that the transition state (TS2) leading to the experimentally observed 5-(trifluoromethyl)isoxazole (B40923) product was energetically more favorable than the alternative pathway (TS1). nih.gov This preference was attributed to lower steric repulsion in the favored transition state. nih.gov

The calculations confirmed that both kinetic and thermodynamic factors direct the reaction toward the same product, as the formation of the observed regioisomer was also found to be more favorable energetically (exergonic). nih.gov Analysis of the transition state geometries indicated a synchronous [3+2] cycloaddition mechanism, with comparable lengths for the newly forming C-C and C-O bonds. nih.gov

In a different study on the acid-switchable synthesis of trifluoromethylated isoxazoles from CF3-ynones and sodium azide (B81097), DFT calculations supported the proposed mechanism, explaining how the presence or absence of an acid catalyst could selectively lead to either triazoles or isoxazoles. nih.govsemanticscholar.orgresearchgate.net These computational investigations provide a molecular-level understanding of the reaction dynamics that would be difficult to obtain through experimental means alone.

Table 2: Calculated Energy Differences in Isoxazole Formation Pathways Data derived from a study on the synthesis of 5-fluoroalkyl-substituted isoxazoles.

| Species | Calculation Level | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|---|

| Reactants | B3LYP/6-311+G(d,p) | 0.0 | 0.0 | nih.gov |

| Transition State 1 (TS1) | B3LYP/6-311+G(d,p) | +25.5 | +25.8 | nih.gov |

| Transition State 2 (TS2) | B3LYP/6-311+G(d,p) | +21.8 | +22.1 | nih.gov |

| Product (via TS2) | B3LYP/6-311+G(d,p) | -34.7 | -34.5 | nih.gov |

| Isomeric Product (via TS1) | B3LYP/6-311+G(d,p) | -31.9 | -31.7 | nih.gov |

Analysis of Aromaticity and Stability of the Isoxazole Ring System

The stability of the isoxazole ring is a key factor in its chemistry. While isoxazoles are considered aromatic heterocycles, the presence of a weak N-O bond makes them susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthesis.

Computational studies confirm the relative stability of the isoxazole ring system. DFT calculations have been used to compare the energies of regioisomeric products in cycloaddition reactions, demonstrating that the formation of the 5-(trifluoromethyl)isoxazole isomer is thermodynamically more favorable than its alternative. nih.gov This stability is influenced by both electronic and steric factors. nih.gov

The susceptibility of the isoxazole ring to cleavage has been demonstrated in ring-opening fluorination reactions. researchgate.net Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent can lead to N-O bond cleavage, yielding fluorinated carbonyl compounds. researchgate.net This reaction highlights that the stability of the ring is not absolute and can be overcome, providing a pathway to complex fluorinated molecules. The initial step is proposed to be an electrophilic aromatic fluorination at the C4 position, which underscores the aromatic character of the ring, as it undergoes substitution rather than addition. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Isoxazolone Derivatives

Understanding the three-dimensional structure and dynamic behavior of isoxazolone derivatives is crucial, particularly in the context of their interaction with biological systems. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Conformational analysis begins with geometry optimization using methods like DFT to find the lowest energy conformer of a molecule. bohrium.com This is essential for understanding the molecule's preferred shape. For instance, the conformation of transition states has been analyzed to understand steric effects, such as how a phenyl group orients itself relative to the forming isoxazole ring during a reaction. nih.gov

Molecular dynamics simulations provide a way to observe the behavior of a molecule over time, offering insights into the stability of different conformations and their interactions with other molecules, such as proteins or solvents. nih.gov In the field of drug design, MD simulations are frequently used to assess the stability of a ligand-receptor complex. bohrium.comnih.gov For example, new functionalized isoxazole derivatives have been studied using MD simulations to evaluate the stability of their complexes with target proteins. nih.gov The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, typically on the nanosecond scale. bohrium.comnih.gov A stable complex is indicated by RMSD values that plateau below a certain threshold, such as 2.0 Å. bohrium.com These simulations provide valuable information on how isoxazolone derivatives might behave in a physiological environment. nih.gov

Role of 5 Trifluoromethyl 3 2h Isoxazolone As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Scaffolds

The 5-(trifluoromethyl)isoxazole (B40923) framework is a valuable precursor for creating more complex heterocyclic systems. nih.govrsc.org The inherent reactivity of the isoxazole (B147169) ring allows for its transformation into various other scaffolds, making it a cornerstone in synthetic strategies. researchgate.netlifechemicals.com For instance, isoxazolones can serve as precursors for the synthesis of diverse heterocyclic molecules such as quinolines, imidazoles, oxazinones, and pyridopyrimidines. researchgate.netnih.gov

One prominent method for generating polysubstituted 5-(trifluoromethyl)isoxazoles is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640). rsc.org This protocol facilitates the creation of a wide array of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives. rsc.org Furthermore, the isoxazole ring itself can be part of a molecular hybrid, combining with other heterocyclic units like piperazine, tacrine, chromenone, and indole (B1671886) to generate novel structures with specific biological activities. researchgate.net The transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles can lead to trifluoromethylated ring-fused isoquinolines and 1,3-oxazines, proceeding through reactive ketenimine intermediates. nih.gov The activation of isoxazoles with a triflyl (SO2CF3) group at the 4-position enables subsequent reactions to build highly functionalized isoxazoline (B3343090) triflones, which are of interest in agrochemical research. nih.gov

Table 1: Examples of Complex Heterocycles Synthesized from Isoxazole Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Vinyl Azides | Denitrogenative Cyclization | Polysubstituted 5-(trifluoromethyl)isoxazoles | rsc.org |

| 5-Acylated N-fluoroalkyl-1,2,3-triazoles | Thermal Denitrogenation | Ring-fused 1-Trifluoromethyl-isoquinolines | nih.gov |

| Isoxazole Triflones | Diastereoselective Trifluoromethylation | 5-Trifluoromethyl-2-isoxazoline Triflones | nih.gov |

| Isoxazole-oxazole hybrids | hetero-Diels–Alder reaction | Isoxazole–pyridine hybrids | researchgate.net |

Synthesis of Multifunctional Organic Molecules

The 5-(trifluoromethyl)isoxazole core is readily functionalized, allowing for the synthesis of a broad spectrum of multifunctional organic molecules. nih.govresearchgate.net The trifluoromethyl group often plays a crucial role, enhancing the bioactivity and pharmacological profile of the final molecule. researchgate.net Research has demonstrated the conversion of 5-(trifluoromethyl)isoxazole esters into key building blocks relevant to drug discovery, such as carboxylic acids, alcohols, chlorides, and amines. nih.gov

A comprehensive study detailed the synthesis of various 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. nih.gov This work highlighted a one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes with halogenoximes bearing ester, chloromethyl, and protected amino groups to regioselectively produce 3,5-disubstituted 5-(trifluoromethyl)isoxazoles in good to excellent yields, even on a large scale (up to 130 g). nih.govnih.gov The resulting functionalized isoxazoles are valuable intermediates. For example, (5-(Trifluoromethyl)isoxazol-3-yl)methanol can be synthesized from the corresponding ester via reduction and subsequently converted to 3-(chloromethyl)-5-(trifluoromethyl)isoxazole, a reactive intermediate for further modification. nih.gov Similarly, the synthesis of novel oxazol-5-one derivatives that incorporate both a chiral trifluoromethyl group and an isoxazole moiety has yielded compounds with potent antitumor activities. researchgate.netnih.gov

Table 2: Synthesis of Functionalized Molecules from a 5-(Trifluoromethyl)isoxazole Ester

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate | DIBAL-H | (5-(Trifluoromethyl)isoxazol-3-yl)methanol | 81% | nih.gov |

| (5-(Trifluoromethyl)isoxazol-3-yl)methanol | SOCl₂, DMF | 3-(Chloromethyl)-5-(trifluoromethyl)isoxazole | - | nih.gov |

| Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate | KHMDS or TMSOK | 5-(Trifluoromethyl)isoxazole-3-carboxylic acid | Low Yields | nih.gov |

Integration into Advanced Organic Synthesis Strategies

The synthesis of 5-(trifluoromethyl)isoxazoles is facilitated by a range of advanced organic synthesis strategies that offer high efficiency, selectivity, and scalability. nih.govrsc.orgnih.gov A cornerstone of these methods is the [3+2] cycloaddition reaction. nih.govolemiss.edu A metal-free, one-pot [3+2] cycloaddition between CF3-substituted alkenes and halogenoximes has been developed for the large-scale preparation of 5-trifluoromethylisoxazoles. nih.govnih.gov Controlling the rate of formation of the trifluoromethyl nitrile oxide intermediate is critical in these cycloadditions to favor the desired isoxazole product over furoxan dimer formation. nih.gov

Other innovative strategies include the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, which provides a general method for accessing polysubstituted 5-(trifluoromethyl)isoxazoles. rsc.org An acid-switchable reaction of CF3-ynones with sodium azide (B81097) allows for the selective synthesis of either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles, demonstrating chemodivergent synthesis. nih.gov Diastereoselective trifluoromethylation represents another sophisticated approach; the activation of isoxazoles with a triflyl group at the 4-position enables a regio- and diastereoselective trifluoromethylation at the 5-position using reagents like Me3SiCF3 (Ruppert-Prakash reagent), leading to highly functionalized isoxazolines. nih.gov This reagent is also used for preparing (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles from isoxazole-5-carbaldehydes. nih.gov These advanced methods underscore the maturity of organofluorine chemistry and its ability to construct complex molecules from relatively simple precursors. cas.cn

Development of Novel Fluorinated Organic Materials with Unique Properties

The incorporation of the trifluoromethyl group into heterocyclic scaffolds like isoxazole is a key strategy for developing novel organic materials with unique properties. nih.govrsc.org The strong electron-withdrawing nature and lipophilicity of the CF3 group can dramatically alter the electronic and physical properties of a parent molecule, making it a valuable modification for materials science applications. academie-sciences.frnih.gov Isoxazole derivatives have been investigated for uses as fluorescent sensors and liquid crystals. lifechemicals.com

The synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives provides a library of compounds that can be screened for specific material properties. rsc.org For example, the development of curcuminoid-inspired compounds bearing trifluoromethyl substituents led to a series of pyrazole (B372694) and isoxazole derivatives. unf.edu Computational docking studies on these molecules revealed favorable binding affinities to target proteins, but the synthetic strategy also provides a basis for creating new fluorinated materials. unf.edu The search for novel drug candidates based on fluorinated heterocyclic frameworks is a major driver of innovation, leading to the creation of new molecular entities that could find applications beyond medicine, potentially in areas like organic semiconductors or specialized dyes. nih.gov While specific examples of semiconductors or dyes derived directly from 5-(trifluoromethyl)-3(2H)-isoxazolone are not extensively detailed, the fundamental synthetic strategies provide the tools to create and test such materials. researchgate.netunf.edu

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Trifluoromethylated Isoxazolone Chemistry

The synthesis of trifluoromethylated isoxazoles, including the 5-(trifluoromethyl)-3(2H)-isoxazolone scaffold, is not without its difficulties. A primary challenge lies in the synthesis of 4-(trifluoromethyl)isoxazoles, which has historically been hampered by a limited substrate scope, low product yields, and the need for expensive reagents like Togni's or Umemoto's reagents as the trifluoromethyl source. rsc.org Furthermore, many existing methods require the use of rare earth transition-metal catalysts, adding to the cost and complexity of synthesis. rsc.org

Another significant hurdle is controlling the regioselectivity during synthesis. For instance, in the cycloaddition reaction of trifluoromethyl nitrile oxide, the rate of its formation must be carefully controlled to preferentially form the desired isoxazole (B147169) product over the furoxan dimer. nih.gov This highlights the delicate balance of reaction conditions required for successful synthesis.

While significant progress has been made, the development of cost-effective, efficient, and environmentally friendly methods for introducing the trifluoromethyl group remains a key objective for chemists. hovione.com Overcoming these limitations is crucial for unlocking the full potential of this class of compounds.

Emerging Synthetic Strategies and Methodological Innovations

In response to the existing challenges, researchers are actively developing novel synthetic strategies. A notable advancement is the development of metal-free, versatile, and direct synthetic routes to 4-(trifluoromethyl)isoxazoles. rsc.org One such strategy utilizes readily available chalcones, inexpensive sodium triflinate (CF3SO2Na) as the trifluoromethyl source, and tert-butyl nitrite (B80452) (tBuONO) which acts as both an oxidant and a source of nitrogen and oxygen. rsc.org This method represents a significant step forward by avoiding costly and hazardous reagents.

Microwave-assisted organic synthesis has also emerged as a powerful tool for preparing trifluoromethylated heterocycles. nih.govnih.gov This technique can accelerate reaction rates and improve yields. For example, microwave heating of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles can lead to the formation of trifluoromethylated isoquinolines through a ketenimine intermediate. nih.govrsc.org

Furthermore, the use of green chemistry principles is gaining traction. nih.gov Ultrasound-assisted synthesis, for instance, offers an efficient and environmentally benign approach. mdpi.com Sonochemical methods can facilitate cyclization and other reactions under milder conditions, often reducing the need for toxic solvents and catalysts. mdpi.com A one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones using hydroxylamine (B1172632) hydrochloride, benzaldehyde (B42025) derivatives, and ethyl acetoacetate (B1235776) in an aqueous medium catalyzed by pyruvic acid exemplifies this trend toward greener synthesis. mdpi.com

The development of diastereoselective additive trifluoromethylation/halogenation of isoxazole triflones using the Ruppert-Prakash reagent represents another innovative approach to creating highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. nih.gov

Below is a table summarizing some of the emerging synthetic strategies:

| Synthetic Strategy | Key Features | Reagents/Conditions | Advantages |

| Metal-Free Trifluoromethylation | Direct synthesis from chalcones | CF3SO2Na, tBuONO | Avoids expensive and hazardous metals rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates | Microwave irradiation | Improved yields and efficiency nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Green chemistry approach | Ultrasonic irradiation | Milder conditions, reduced solvent use mdpi.com |

| Diastereoselective Addition | Creation of highly functionalized isoxazolines | Ruppert-Prakash reagent | High yields and diastereoselectivities nih.gov |

Potential Avenues for Future Chemical Transformations and Novel Applications in Materials Science

The unique properties of trifluoromethylated isoxazolones open up exciting possibilities for future research and applications, particularly in materials science. The weak nitrogen-oxygen bond and the aromatic character of the isoxazole ring make it a valuable intermediate for synthesizing a variety of other bioactive molecules. nih.gov

Future research will likely focus on exploring the chemical transformations of the this compound core to create novel molecular architectures. The reactivity at the isoxazole 4-position, for example, has been briefly explored, with conditions for intermolecular C-H arylation, lithiation and electrophile quench, and alkoxylation being identified. nih.gov Further investigation into these transformations could lead to a diverse library of new compounds with unique properties.

In the realm of materials science, organic compounds are increasingly being investigated for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. mdpi.com The introduction of a trifluoromethyl group can significantly influence the electronic properties of a molecule, making trifluoromethylated heterocycles like isoxazoles promising candidates for these applications. Future research could explore the synthesis and characterization of polymers and small molecules incorporating the this compound moiety for use in these technologies. The determination of HOMO/LUMO energy levels through techniques like cyclic voltammetry will be crucial in designing materials with suitable electronic properties for such devices. mdpi.com

The development of novel isoxazole-based molecular hybrids also presents a promising avenue for future research. researchgate.net By combining the trifluoromethylated isoxazolone scaffold with other functional moieties, it may be possible to create materials with tailored optical, electronic, or thermal properties for a wide range of applications.

Q & A

Q. What are the most effective synthetic routes for preparing 5-(trifluoromethyl)-3(2H)-isoxazolone with high purity?

Methodological Answer: A scalable approach involves electron-donor-acceptor (EDA) complex-enabled photochemical hydrotrifluoromethylation of unsaturated β-keto esters. This protocol avoids transition-metal catalysts and achieves yields up to 86% . Key steps:

- Use Langlois’ reagent (CF₃SO₂Na) as the trifluoromethyl source.

- Irradiate with blue LEDs (456 nm) in a flow reactor for consistent light penetration.

- Purify via column chromatography (e.g., EtOAc/hexane gradients).

Table 1: Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | CH₃CN/H₂O (9:1) | 86 |

| Light Source | 456 nm LEDs | 82 |

| Reaction Time | 2–4 hours | 78–86 |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

Q. What factors influence the stability of this compound during storage?

Methodological Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation.

- Moisture : Use desiccants (e.g., silica gel) due to hygroscopicity.

- pH : Avoid strong acids/bases; the compound is stable in neutral conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in radical addition reactions?

Methodological Answer: Computational studies (DFT) reveal a Michael-type 1,4-addition mechanism :

Q. How does the trifluoromethyl group modulate biological activity in enzyme inhibition assays?

Methodological Answer:

- Enhanced Lipophilicity : CF₃ improves membrane permeability, critical for targeting intracellular enzymes (e.g., human neutrophil elastase).

- Electron-Withdrawing Effect : Stabilizes hydrogen bonds with catalytic residues (e.g., Ser195 in serine proteases).

- In vitro assays show nanomolar IC₅₀ values for trifluoromethylated isoxazolones, comparable to clinical inhibitors like Sivelestat .

Q. How can contradictory literature data on catalytic reaction outcomes be resolved?

Methodological Answer:

- Control Experiments : Replicate conditions with/without light, CF₃ sources, or radical scavengers (e.g., TEMPO) to identify key intermediates.

- In Situ Monitoring : Use HPLC or FTIR to track reaction progress and detect side products (e.g., dimerization).

- Computational Validation : Compare DFT-predicted pathways with experimental yields .

Data Contradictions and Resolution Strategies

Table 2: Common Contradictions in Hydrotrifluoromethylation Studies

| Issue | Proposed Resolution | Reference |

|---|---|---|

| Variable Yields with CF₃SO₂Na | Optimize stoichiometry (1.5–2.0 equiv.) | |

| Side Reactions in Protic Solvents | Use aprotic solvents (e.g., THF) with <5% H₂O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.